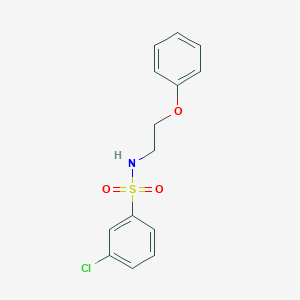

3-chloro-N-(2-phenoxyethyl)benzenesulfonamide

Description

3-Chloro-N-(2-phenoxyethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 3-chloro-substituted benzene ring linked to a sulfonamide group, with the nitrogen atom further substituted by a 2-phenoxyethyl moiety.

Synthesis: The compound is typically synthesized via nucleophilic substitution reactions. For example, intermediates such as 2-phenoxyethylamine react with 3-chlorobenzenesulfonyl chloride in the presence of a base like K₂CO₃ under mechanochemical or reflux conditions .

Properties

IUPAC Name |

3-chloro-N-(2-phenoxyethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3S/c15-12-5-4-8-14(11-12)20(17,18)16-9-10-19-13-6-2-1-3-7-13/h1-8,11,16H,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVMKXJEERNINZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 2-phenoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to obtain high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-phenoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative, while oxidation may produce a sulfone .

Scientific Research Applications

3-chloro-N-(2-phenoxyethyl)benzenesulfonamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Medicine: It may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes, resulting in various biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of benzenesulfonamides are heavily influenced by substituents on the benzene ring and the sulfonamide nitrogen. Key analogues and their structural variations are summarized below:

Key Observations :

- Phenoxyethyl vs. Aryl Substitutents: The phenoxyethyl group in the target compound likely improves solubility compared to purely aromatic N-substituents (e.g., 4-chlorophenyl in ).

- Chloro Positioning : 3-Chloro substitution (as in the target compound) may optimize steric and electronic effects for receptor binding compared to 2- or 4-chloro analogues .

- Hydrogen Bonding : Compounds with acyl or heteroaryl N-substituents (e.g., ) exhibit stronger intermolecular interactions, influencing crystallinity and bioavailability.

Key Observations :

- Cytotoxicity : Chlorobenzoyl-substituted derivatives (e.g., compound 9 in ) show potent activity against HCT116 cells (IC₅₀ = 35 μg/mL) but are less active than 5-fluorouracil.

- Receptor Antagonism: Piperidine-linked benzenesulfonamides (e.g., ) exhibit nanomolar affinity for α2A/5-HT7 receptors, suggesting that N-substituent flexibility enhances target selectivity.

- The absence of direct activity data for the target compound underscores the need for further pharmacological profiling.

Key Observations :

- Mechanochemical Synthesis: Environmentally friendly methods (e.g., grinding) achieve high yields (~85%) for benzenesulfonamides , whereas traditional reflux methods (e.g., ) require harsher conditions.

- Crystallinity : Acyl-substituted derivatives (e.g., ) form stable crystals with defined hydrogen-bonding networks, aiding in structural characterization via SHELX software .

Biological Activity

3-Chloro-N-(2-phenoxyethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant case studies, supported by data tables and comprehensive research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chloro group, a phenoxyethyl moiety, and a benzenesulfonamide core, which collectively influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, altering metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing physiological responses.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that benzenesulfonamide derivatives exhibit antimicrobial properties. For instance, compounds structurally similar to this compound have shown efficacy against various bacterial strains.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 6.72 mg/mL |

| This compound | S. aureus | 6.63 mg/mL |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it demonstrated significant inhibition of carrageenan-induced paw edema, indicating potential therapeutic applications in inflammatory conditions.

| Time (h) | Edema Inhibition (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

Case Studies

- In Vivo Studies : A study involving the administration of the compound in rat models showed a marked reduction in inflammation markers following treatment with varying doses of the compound.

- In Vitro Studies : Laboratory assays revealed that the compound effectively inhibited the growth of pathogenic bacteria, supporting its potential use as an antimicrobial agent.

Q & A

Basic: What are the standard synthetic routes for 3-chloro-N-(2-phenoxyethyl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves a multi-step process:

Sulfonylation : Reacting 3-chlorobenzenesulfonyl chloride with 2-phenoxyethylamine under basic conditions (e.g., triethylamine in anhydrous dichloromethane) to form the sulfonamide bond.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Optimization : Control reaction temperature (0–5°C to minimize side reactions) and stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine). Use HPLC or NMR to confirm purity (>95%) .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

Use a combination of:

- NMR Spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, phenoxyethyl chain protons at δ 3.4–4.3 ppm).

- Mass Spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺ at m/z calculated for C₁₄H₁₅ClNO₃S: 328.047).

- X-ray Crystallography : Resolve crystal structure using SHELX software to confirm bond lengths/angles (e.g., S–N bond ~1.63 Å) .

Advanced: What strategies are employed to analyze contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) for this compound?

Methodological Answer:

Contradictions may arise due to:

- Assay Variability : Compare IC₅₀ values across multiple assays (e.g., fluorometric vs. calorimetric enzyme inhibition assays).

- Off-Target Effects : Use knockout cell lines or competitive binding studies to isolate target-specific activity.

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to off-target proteins (e.g., carbonic anhydrase isoforms) .

Advanced: How can computational chemistry guide the design of derivatives with enhanced selectivity for biological targets?

Methodological Answer:

QSAR Modeling : Correlate substituent effects (e.g., Cl position, phenoxy chain length) with activity using descriptors like LogP and polar surface area.

Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with CA IX) to identify critical hydrogen bonds or hydrophobic contacts.

ADMET Prediction : Use tools like SwissADME to prioritize derivatives with optimal bioavailability and low toxicity .

Advanced: What experimental approaches resolve crystallographic disorder in sulfonamide derivatives during X-ray analysis?

Methodological Answer:

- Data Collection : Acquire high-resolution data (≤1.0 Å) at low temperature (100 K) to reduce thermal motion.

- Refinement : Use SHELXL’s PART instruction to model disordered phenoxyethyl chains. Apply restraints (e.g., SIMU/DELU) for anisotropic displacement parameters.

- Validation : Check R-factor convergence (<5%) and electron density maps (Fo-Fc < 0.3 eÅ⁻³) .

Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?

Methodological Answer:

- Enzyme Inhibition : Fluorescence-based assays for carbonic anhydrase IX (CA IX) at pH 6.5 (mimicking tumor microenvironment).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7 breast cancer) at 1–100 μM concentrations.

- Selectivity Screening : Compare activity against off-target isoforms (e.g., CA II) to assess specificity .

Advanced: How can structure-activity relationship (SAR) studies inform the modification of the phenoxyethyl moiety?

Methodological Answer:

- Chain Length Variation : Synthesize analogs with ethyl vs. propyl spacers; evaluate impact on CA IX inhibition (e.g., IC₅₀ shift from 15 nM to 50 nM).

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance binding via hydrophobic interactions.

- Bioisosteric Replacement : Replace oxygen in phenoxy with sulfur (thioether analog) to modulate solubility and metabolic stability .

Advanced: What analytical techniques are critical for detecting degradation products during stability studies?

Methodological Answer:

- HPLC-MS/MS : Monitor hydrolytic degradation (e.g., sulfonamide bond cleavage) under accelerated conditions (40°C/75% RH).

- Forced Degradation : Expose to oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) media; quantify degradation via peak area normalization.

- Stability-Indicating Methods : Validate assays per ICH Q2(R1) guidelines for specificity and linearity (R² > 0.995) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.